
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: is a synthetic compound often used in peptide synthesis and pharmaceutical research. It is a derivative of leucine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine typically involves the following steps:
Protection of the Amino Group: The amino group of leucine is protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling Reaction: The protected leucine is then coupled with (S)-2-aminobutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes using automated peptide synthesizers and optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond in the compound can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
科学研究应用
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
作用机制
The mechanism of action of ((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine involves its incorporation into peptides and proteins. The Boc protecting group prevents unwanted reactions during synthesis, ensuring that the amino group is only available for reaction when desired. Once incorporated into a peptide, the compound can influence the structure and function of the resulting protein.
相似化合物的比较
((S)-2-((tert-butoxycarbonyl)amino)butanoyl)-L-leucine: can be compared with other Boc-protected amino acids and peptides:
Boc-L-2-aminobutanoic acid: Similar in structure but lacks the leucine moiety.
Boc-L-leucine: Similar but does not contain the (S)-2-aminobutanoic acid component.
Fmoc-Glu-OtBu: Another protected amino acid used in peptide synthesis but with different protecting groups and side chains.
These comparisons highlight the unique combination of the Boc-protected amino group and the leucine moiety in This compound , making it a valuable tool in peptide synthesis and research.
属性
分子式 |
C15H28N2O5 |
|---|---|
分子量 |
316.39 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H28N2O5/c1-7-10(17-14(21)22-15(4,5)6)12(18)16-11(13(19)20)8-9(2)3/h9-11H,7-8H2,1-6H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 |
InChI 键 |
USUUCDIQPPRXEI-QWRGUYRKSA-N |
手性 SMILES |
CC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


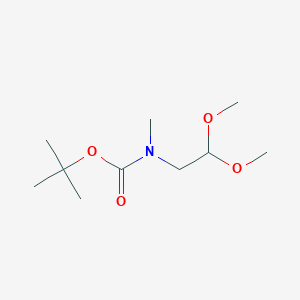
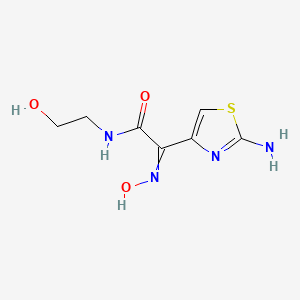
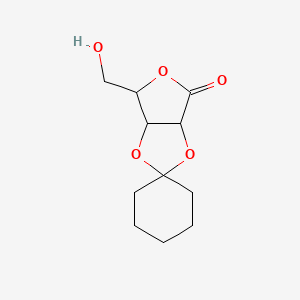
![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
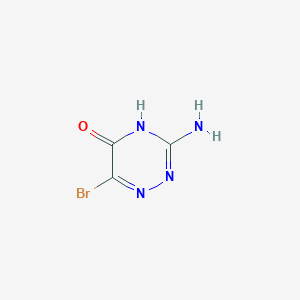
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
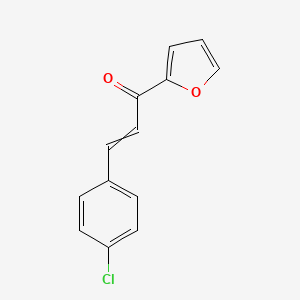
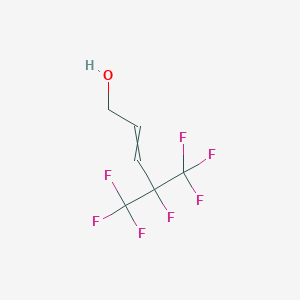
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)
![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)
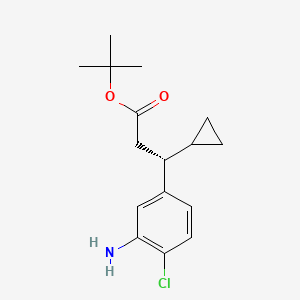
![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
